molecular formula C30H37N3O6S B11834320 methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate

methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate

Cat. No.: B11834320
M. Wt: 567.7 g/mol
InChI Key: RMOMJDNKMYKTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex polycyclic molecule featuring a benzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole core. Key functional groups include a cyclohexyl substituent at position 12, a dimethylsulfamoyl carbamoyl moiety at position 9, and a methoxy group at position 2. The stereochemistry is defined as (4bR,5aS) based on chiral resolution methods involving hydrolysis with KOH and subsequent acid partitioning .

Preparation Methods

The synthesis of methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of the cyclohexyl group:

    Introduction of the N,N-dimethylsulfamoyl group: This step involves the addition of the N,N-dimethylsulfamoyl group to the compound.

    Cyclopropanation: This step involves the formation of the cyclopropane ring within the compound.

    Final assembly: The final step involves the combination of all the intermediates to form the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical differences in structure, synthesis, and activity between the target compound and related molecules:

Compound Name Core Structure Key Substituents Synthesis Yield/Purity Biological Activity Reference
Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate Benzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole Cyclohexyl (C12), dimethylsulfamoyl carbamoyl (C9), methoxy (C3) Not explicitly reported Potential antiviral (inferred)
N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l) Pyrido[3,4-b]indole 2-Hydroxybenzamidohexyl chain, 4-methoxyphenyl 88% yield, 96.2% purity Not reported
(S)-12-(3,5-Di-tert-butyl-4-hydroxyphenyl)-9-fluoro-7,12-dihydro-6H-benzo[6,7]oxepino[3,4-b]indol-6-one (3n) Benzo[6,7]oxepino[3,4-b]indole 3,5-Di-tert-butyl-4-hydroxyphenyl (C12), fluoro (C9) 72% yield, 83:17 e.r. Not reported
(S)-12-(3,5-Di-tert-butyl-4-hydroxyphenyl)-9-phenyl-7,12-dihydro-6H-benzo[6,7]oxepino[3,4-b]indol-6-one (3o) Benzo[6,7]oxepino[3,4-b]indole 3,5-Di-tert-butyl-4-hydroxyphenyl (C12), phenyl (C9) 74% yield, 94:6 e.r. Not reported
(1aR,12bS)-8-Cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,12b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide Cyclopropa[d]indolo[2,1-a][2]benzazepine Cyclohexyl (C8), fluoro (C11), methylcyclopropyl sulfonyl, diazabicyclo[3.2.1]octane Not explicitly reported Anti-HCV activity

Key Observations:

Structural Complexity: The target compound’s benzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole core is more conformationally constrained compared to the pyridoindole (8l) or benzooxepinoindole (3n, 3o) scaffolds. This rigidity may influence binding specificity in therapeutic contexts . Substituents like the dimethylsulfamoyl carbamoyl group (target compound) and methylcyclopropyl sulfonyl (HCV analog) suggest a focus on sulfonamide-based bioisosteres for enhanced solubility or target engagement .

Synthesis Efficiency: Compound 8l achieved an 88% yield, whereas the benzooxepinoindoles 3n and 3o showed moderate yields (72–74%) with variable enantiomeric ratios (83:17 to 94:6) . The target compound’s synthesis involves multi-step resolution (e.g., chiral hydrolysis), which may reduce scalability compared to simpler indole derivatives .

Biological Relevance :

  • The HCV-targeting analog () shares a cyclohexyl group and sulfonamide motif with the target compound, implying possible overlap in antiviral mechanisms . However, direct evidence for the target compound’s activity is lacking.

Biological Activity

Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate (CAS Number: 959983-21-2) is a complex organic compound with potential pharmacological applications. This article reviews its biological activities based on existing literature and experimental studies.

  • Molecular Formula : C₃₀H₃₇N₃O₆S
  • Molecular Weight : 567.7 g/mol
  • Structural Characteristics : The compound features a unique azepine structure and various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, related compounds with similar structural features have shown promising results in various biological assays.

Antibacterial Activity

Research has indicated that compounds with indole and azepine structures can exhibit significant antibacterial properties. For instance, a study on related indole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundMIC (mg/mL)Target Bacteria
80.004Enterobacter cloacae
110.008Staphylococcus aureus
120.015Salmonella typhimurium

Antifungal Activity

Similar studies have reported antifungal activity for related compounds, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungi . The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus showed resistance.

The mechanism of action for compounds in this class often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of indole-based compounds against a panel of bacteria and fungi. The findings indicated that modifications to the indole structure significantly enhanced antibacterial potency .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using MTT showed that certain derivatives exhibited low toxicity towards normal human cells while maintaining high antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, given its polycyclic and functionalized structure?

The compound’s synthesis requires multi-step strategies, including:

  • Cyclopropanation : To form the benzo[3,4]cyclopropa[5,6]azepino core, as seen in analogous benzazepine derivatives synthesized via iodonium salt intermediates .
  • Carbazole derivatization : Employing N-acylation or sulfamoyl carbamoylation, similar to methods used for 9H-carbazole derivatives (e.g., using N,N-dimethylsulfamoyl carbamoyl groups) .
  • Williamson ether synthesis : For introducing methoxy groups, as demonstrated in carbazole-based ethers .
    Key considerations: Use inert atmospheres to prevent oxidation of sensitive intermediates and monitor reactions via TLC or HPLC .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1H/13C NMR to resolve cyclohexyl, cyclopropane, and carbamate groups. For example, cyclopropane protons typically appear as multiplets near δ 1.5–2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., detecting [M+H]+ or [M+Na]+ ions) .
  • Infrared spectroscopy (IR) : Confirm functional groups like carbonyl (C=O at ~1700 cm⁻¹) and sulfamoyl (S=O at ~1350–1150 cm⁻¹) .
    Note: Purity should exceed 95% for biological assays, validated via HPLC with UV detection .

Q. How can researchers address solubility challenges during in vitro assays?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffer systems.
  • Surfactant-assisted solubilization : Non-ionic surfactants like Tween-80 can stabilize the compound in aqueous media .
  • Salt formation : Explore sodium or potassium salts of the carboxylate group to enhance hydrophilicity .

Q. What structural analogs or derivatives have been reported, and how do their properties compare?

  • Carbazole-based analogs : Compounds like 9-(2,4,6-trimethylbenzoyl)-9H-carbazole-2-carbonitrile exhibit similar photophysical properties but differ in bioactivity due to substituent effects .
  • Benzazepine derivatives : Structural comparisons with 11,12-dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzazepines highlight the impact of methoxy and sulfonamide groups on reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclopropanation step in similar polycyclic systems?

  • Electrophilic cyclopropanation : Diaryliodonium salts (e.g., in ) act as arylating agents, forming cyclopropane rings via radical or ionic pathways .
  • DFT studies : Computational modeling can predict regioselectivity and transition states, as applied to analogous cyclopropa-fused heterocycles .
    Experimental validation: Use kinetic isotope effects (KIE) or trapping experiments to confirm intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Assess for restricted rotation in carbamate or sulfamoyl groups, which can cause signal splitting. Variable-temperature NMR (VT-NMR) can reveal conformational exchange .
  • Stereochemical ambiguity : X-ray crystallography is definitive for resolving absolute configuration, as demonstrated in benzazepine derivatives .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screen against biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina, referencing similar carbazole-based inhibitors .
    Validation: Correlate docking scores with experimental IC50 values from enzyme assays .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, Pd-catalyzed cross-couchers in carbazole synthesis often require <5 mol% catalyst .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like cyclopropanation .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Convert to a stable amorphous solid using cryoprotectants (e.g., trehalose) .
  • Inert packaging : Store under argon in amber vials to prevent photodegradation and oxidation .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Biochemical profiling : Use kinome-wide screening or proteomics to identify target proteins, as seen with carbazole-derived kinase inhibitors .
  • Metabolic tracing : Radiolabel the cyclohexyl or methoxy groups (e.g., 14C or 3H isotopes) to track cellular uptake and metabolism .

Properties

Molecular Formula

C30H37N3O6S

Molecular Weight

567.7 g/mol

IUPAC Name

methyl 19-cyclohexyl-15-(dimethylsulfamoylcarbamoyl)-5-methoxy-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,14,16-hexaene-10-carboxylate

InChI

InChI=1S/C30H37N3O6S/c1-32(2)40(36,37)31-28(34)19-10-12-22-25(14-19)33-17-30(29(35)39-4)16-24(30)23-15-20(38-3)11-13-21(23)27(33)26(22)18-8-6-5-7-9-18/h10-15,18,22,24-25H,5-9,16-17H2,1-4H3,(H,31,34)

InChI Key

RMOMJDNKMYKTDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC2C(C=C1)C(=C3N2CC4(CC4C5=C3C=CC(=C5)OC)C(=O)OC)C6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.